molecular formula C10H9BrN2O2 B1404976 Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363382-16-4

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No. B1404976
M. Wt: 269.09 g/mol
InChI Key: OANLUCQFAVVCAW-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate is a chemical compound with the CAS Number: 1363382-16-4 . It has a molecular weight of 269.1 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate . The InChI code is 1S/C10H9BrN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 269.1 . .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate and its derivatives have been explored in various scientific research applications focusing on their synthesis and potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, showing promising results in inhibiting the replication of HBV DNA with IC50 values ranging from 1.3 to 9.1 µM (Chen et al., 2011). Additionally, these compounds have been incorporated into potential anti-cancer and anti-TB agents through specific synthesis pathways, highlighting their versatility in pharmaceutical applications (Sanghavi et al., 2022).

Chemical Synthesis and Mechanisms

The compound and its related structures have been utilized as key intermediates in the synthesis of a variety of heterocyclic compounds, which are of interest due to their potential pharmacological properties. For example, a study detailed the synthesis of novel tricyclic pyridinones from similar compounds, showcasing the utility of these compounds in creating complex molecular structures with potential biological activities (Castera-Ducros et al., 2006).

Molecular Modeling and Drug Design

These compounds have also been subjects of molecular modeling and drug design studies, aimed at understanding their interactions with biological targets and optimizing their pharmacological profiles. For instance, AG110, a derivative, was identified as a potent inhibitor of pestivirus replication, with studies highlighting its interaction with viral RNA-dependent RNA polymerase and revealing specific mutations that confer resistance to the compound. This research provides insights into the mechanism of action of these compounds and their potential as antiviral agents (Paeshuyse et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H320, and precautionary statements include P202, P261, P280 .

properties

IUPAC Name

ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLUCQFAVVCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175197
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate

CAS RN

1363382-16-4
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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